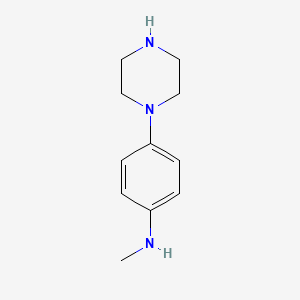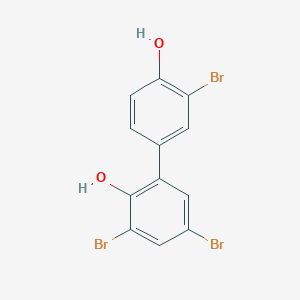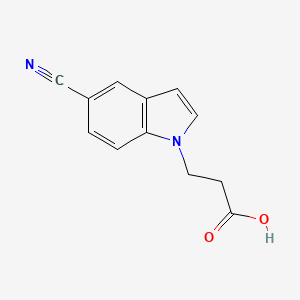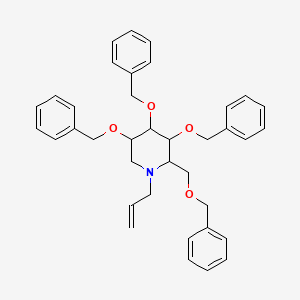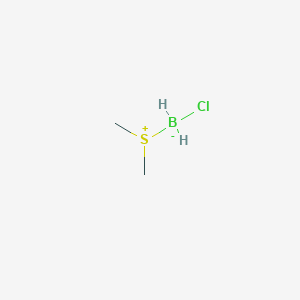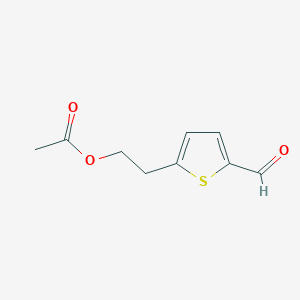
5-(2-Acetoxyethyl)-2-thiophenecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-formylthiophen-2-yl)ethyl acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a formyl group (–CHO) attached to the thiophene ring and an ethyl acetate group (–CH₂CH₃COO–) attached to the ethyl chain. The unique structure of 2-(5-formylthiophen-2-yl)ethyl acetate makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-formylthiophen-2-yl)ethyl acetate can be achieved through several synthetic routes. One common method involves the formylation of thiophene derivatives. The Vilsmeier-Haack reaction is often employed for this purpose, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group at the 5-position of the thiophene ring .
Another approach involves the use of the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method can be used to synthesize aminothiophene derivatives, which can then be further modified to introduce the formyl and ethyl acetate groups .
Industrial Production Methods
Industrial production of 2-(5-formylthiophen-2-yl)ethyl acetate typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Vilsmeier-Haack reaction is favored for its high yield and selectivity, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-formylthiophen-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogenation with bromine (Br₂) in acetic acid, nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄), and sulfonation with sulfur trioxide (SO₃) in fuming sulfuric acid.
Major Products Formed
Oxidation: 2-(5-carboxythiophen-2-yl)ethyl acetate.
Reduction: 2-(5-hydroxymethylthiophen-2-yl)ethyl acetate.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of 2-(5-formylthiophen-2-yl)ethyl acetate.
Aplicaciones Científicas De Investigación
2-(5-formylthiophen-2-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(5-formylthiophen-2-yl)ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-formylthiophen-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethyl acetate group.
2-(5-formylthiophen-2-yl)ethyl alcohol: Similar structure but with a hydroxyl group instead of an ethyl acetate group.
2-(5-formylthiophen-2-yl)methyl acetate: Similar structure but with a methyl acetate group instead of an ethyl acetate group.
Uniqueness
2-(5-formylthiophen-2-yl)ethyl acetate is unique due to the presence of both a formyl group and an ethyl acetate group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H10O3S |
|---|---|
Peso molecular |
198.24 g/mol |
Nombre IUPAC |
2-(5-formylthiophen-2-yl)ethyl acetate |
InChI |
InChI=1S/C9H10O3S/c1-7(11)12-5-4-8-2-3-9(6-10)13-8/h2-3,6H,4-5H2,1H3 |
Clave InChI |
PFAGPCLBLYTCBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC1=CC=C(S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)

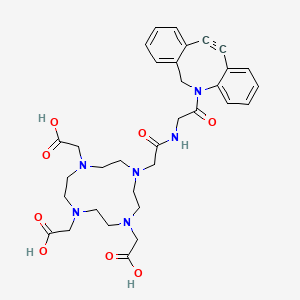

![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)
![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
